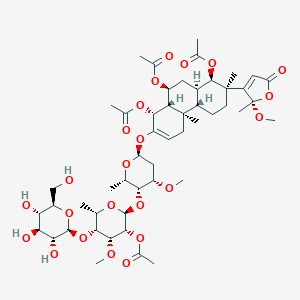
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a tetrazole-based compound that possesses unique properties, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of BTF involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that plays a crucial role in cell growth and survival. BTF inhibits the activity of Akt and mTOR, which leads to the induction of apoptosis and inhibition of cell proliferation. BTF has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTF has been shown to exhibit several biochemical and physiological effects. BTF has been demonstrated to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BTF has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for lab experiments. BTF is a stable compound that can be easily synthesized in large quantities, making it a viable option for large-scale experiments. BTF has also been shown to exhibit low toxicity, making it a safe compound for experiments. However, BTF has some limitations for lab experiments. BTF is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the potential of BTF in various scientific research fields.
Direcciones Futuras
There are several future directions for research on BTF. One of the most promising directions is in the field of cancer research. Further studies are needed to fully understand the anti-cancer activity of BTF and its mechanism of action. BTF also has potential applications in the treatment of various inflammatory and neurodegenerative diseases, and further research is needed to explore these applications. Additionally, BTF can be modified to enhance its properties and applications, and further research is needed in this area as well.
Conclusion:
In conclusion, BTF is a promising compound that has potential applications in various scientific research fields. BTF has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production. Further research is needed to fully understand the potential of BTF in various scientific research fields.
Métodos De Síntesis
The synthesis of BTF involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with butylamine and sodium azide. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the tetrazole ring. The resulting product is then purified using column chromatography to obtain pure BTF. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
BTF has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BTF is in the field of cancer research. BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BTF has also been demonstrated to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C13H13F4N5O2 |
Peso molecular |
347.27 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C13H13F4N5O2/c1-3-4-5-22-20-13(19-21-22)18-12(23)6-7(14)9(16)11(24-2)10(17)8(6)15/h3-5H2,1-2H3,(H,18,20,23) |
Clave InChI |
RVVSVPKRQHUNAT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)





![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
